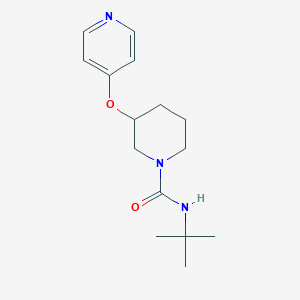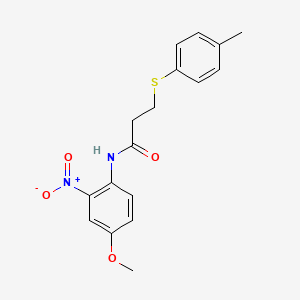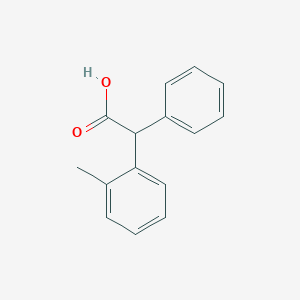![molecular formula C23H14Na2O11 B2723468 disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate CAS No. 1231953-90-4](/img/structure/B2723468.png)
disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as disodium 5-{3-[(2-carboxylato-4-oxo-4H-chromen-6-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate, has a CAS Number of 1231953-90-4 . It has a molecular weight of 512.34 and is typically stored at room temperature . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H16O11.2Na/c24-11(9-31-12-4-5-16-13(6-12)14(25)7-19(33-16)22(27)28)10-32-17-2-1-3-18-21(17)15(26)8-20(34-18)23(29)30;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;/q;2*+1/p-2 . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 512.34 . It is a powder at room temperature .Scientific Research Applications
Osteotropic Drug Delivery
Disodium (fluorescein-6-carbonyloxy)acetoaminomethylene bisphosphonate, a prodrug of 6-carboxy-fluorescein, demonstrates a novel osteotropic drug delivery system. This system efficiently targets the skeleton, where the prodrug hydrolyzes to carboxyfluorescein, suggesting a specific and controlled delivery method for bone-targeting therapies (J. Fujisaki et al., 1996).
Novel 2H-Chromene Derivatives
Research into microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones has been conducted, revealing significant antimicrobial activity. This indicates potential applications in developing new antimicrobial agents (I. H. El Azab et al., 2014).
Metal-Organic Frameworks (MOFs)
A novel Zn(II) complex of 2,5-dihydroxy-1,6-benzenedicarboxylic acid (DHBDC) forms a covalently bonded infinite zigzag chain structure. This structure exhibits unique characteristics for potential applications in MOFs and related materials (N. Ghermani et al., 2007).
Green Synthesis Approaches
An eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides uses aqueous sodium carbonate or hydrogen carbonate solution, presenting a method with excellent yield and high atom economy. This aligns with sustainable chemistry practices (F. Proença & Marta Costa, 2008).
Supramolecular Chemistry
The development of self-healing and moldable metallogels synthesized from the disodium salt of ligand carboxymethyl-(3,5-di-tert-butyl-2-hydroxy-benzyl)amino acetic acid and Cd(II) and Zn(II) halides shows excellent selectivity for dye adsorption and separation. These metallogels indicate promising applications in recyclable materials and environmental remediation (C. Karan & M. Bhattacharjee, 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
disodium;5-[3-(2-carboxylato-4-oxochromen-6-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O11.2Na/c24-11(9-31-12-4-5-16-13(6-12)14(25)7-19(33-16)22(27)28)10-32-17-2-1-3-18-21(17)15(26)8-20(34-18)23(29)30;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIWCEBDTUPPAS-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC4=C(C=C3)OC(=CC4=O)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Na2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]but-2-enamide](/img/structure/B2723385.png)
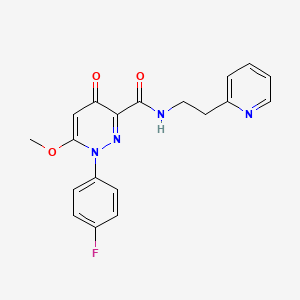

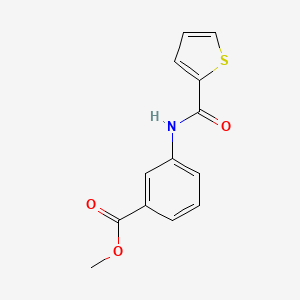
![N-(oxan-4-yl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2723389.png)
![(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid](/img/structure/B2723390.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone](/img/structure/B2723391.png)
![3-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2723394.png)
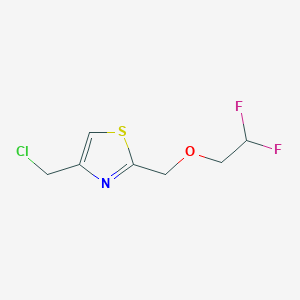

![(3-Bromophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2723401.png)
